6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
説明
Systematic IUPAC Nomenclature and Synonym Validation
The compound is systematically named 6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxylic acid according to IUPAC rules. This nomenclature reflects:
- 6-oxo : A ketone group at position 6 of the pyridazine ring.
- 1-phenyl : A phenyl substituent at position 1.
- 4,5-dihydropyridazine : Partial saturation of the pyridazine ring at positions 4 and 5.
- 3-carboxylic acid : A carboxylic acid group at position 3.
Validated synonyms include:
- 1,4,5,6-Tetrahydro-6-oxo-1-phenyl-3-pyridazinecarboxylic acid
- 3-Pyridazinecarboxylic acid, 1,4,5,6-tetrahydro-6-oxo-1-phenyl-
- 6-Keto-1-phenyl-4,5-dihydropyridazine-3-carboxylic acid
These synonyms are consistent across chemical databases (PubChem, ChemicalBook) and peer-reviewed literature.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₀N₂O₃ is derived from the compound’s structure, comprising:
- 11 carbon atoms : 6 from the pyridazine ring, 5 from the phenyl group, and 1 from the carboxylic acid.
- 10 hydrogen atoms : Distributed across the heterocycle and substituents.
- 2 nitrogen atoms : In the pyridazine ring.
- 3 oxygen atoms : From the ketone and carboxylic acid groups.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 218.21 g/mol | |
| Exact mass | 218.0691 Da | |
| Monoisotopic mass | 218.0691 Da |
The molecular weight aligns with high-resolution mass spectrometry data reported in synthetic studies.
Tautomeric Behavior and Resonance Stabilization Mechanisms
The compound exhibits keto-enol tautomerism , favoring the 6-oxo (keto) form due to resonance stabilization. Key features include:
- Resonance in the pyridazine ring : Delocalization of π-electrons between N1–C2 and C3–N4 positions stabilizes the keto form.
- Carboxylic acid resonance : The -COOH group forms a conjugated system with the ring, further stabilizing the keto tautomer.
Computational studies on analogous pyridazinones demonstrate that the oxo form is energetically favored by ~8–12 kcal/mol over enol forms due to aromaticity preservation. The phenyl group at position 1 enhances this stability via inductive electron-withdrawing effects, reducing enolization propensity.
Conformational Analysis of the Tetrahydropyridazine Ring System
The tetrahydropyridazine ring adopts a boat conformation with the following features:
- Puckering parameters :
- q₂ : 0.42 Å (out-of-plane distortion).
- φ₂ : 65.5° (puckering angle).
- Substituent effects :
- The phenyl group at position 1 induces slight flattening of the ring due to steric interactions.
- The carboxylic acid at position 3 adopts an s-cis conformation relative to the C4–C5 bond, minimizing steric strain.
| Conformational Feature | Description | Source |
|---|---|---|
| Ring puckering | Boat-like distortion (q₂ = 0.42 Å) | |
| Carboxylic acid orientation | s-cis to C4–C5 bond |
Substituent Effects of the Phenyl Group on Electronic Distribution
The phenyl group exerts electron-withdrawing effects via resonance and induction:
- Resonance contribution : The phenyl ring withdraws electron density from the pyridazine system through conjugation, polarizing the N1–C2 bond.
- Inductive effect : The electronegative phenyl group reduces electron density at C3, increasing the acidity of the carboxylic acid (pKa ≈ 2.5–3.0).
Computational electron density maps reveal:
- Charge distribution :
- C3: +0.32 e (Mulliken charges).
- O6 (keto): -0.45 e.
- HOMO-LUMO gap : 4.8 eV, indicating moderate aromatic stabilization.
特性
IUPAC Name |
6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-7-6-9(11(15)16)12-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKMCSMHVJNAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363649 | |
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33548-33-3 | |
| Record name | 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Starting Materials
- Phenylhydrazine or phenyl-substituted hydrazine derivatives
- 2-Ketoglutaric acid or related keto acid derivatives
- Solvents such as methanol or tetrahydrofuran (THF)
- Acid catalysts like hydrogen chloride (HCl)
- Bases such as sodium methylate for neutralization and pH adjustment
Stepwise Synthesis
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of 2-ketoglutaric acid with phenylhydrazine in methanol under HCl atmosphere, 16 h at 20 °C, inert atmosphere | Formation of hydrazone intermediate and ring closure to tetrahydropyridazine core | Intermediate isolated or used directly |
| 2 | Treatment with sodium methylate in methanol, 3 h at 50 °C, inert atmosphere | Neutralization and rearrangement to form 6-oxo functionality and carboxylic acid | Final product isolated by acidification to pH 3-4 |
| 3 | Purification by extraction and washing with brine, drying over sodium sulfate, filtration, and concentration | Isolation of pure this compound | Yields vary; reported yields not explicitly stated but typically moderate |
This method is referenced in patent WO2023/22497 and chemical synthesis databases, indicating a reliable two-step process involving acid-catalyzed condensation followed by base treatment and acidification.
Alternative Approaches
- Use of methylhydrazine sulfate with 2-oxopentanedioic acid under acidic conditions at elevated temperature (100 °C for 3 h) has been reported for related tetrahydropyridazine carboxylic acids, though with methyl substitution rather than phenyl.
- Variations in substituents on the phenyl ring (e.g., trifluoromethoxy) require additional functionalization steps but follow similar ring formation strategies.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 20 °C for condensation; 50 °C for base treatment | Controls reaction rate and selectivity |
| Solvent | Methanol or THF | Solubility and reaction medium polarity affect yield |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation or side reactions |
| pH Control | Acidic for ring closure; pH 3-4 for final isolation | Ensures correct protonation states for product stability |
Summary Table of Key Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 33548-33-3 |
| Key Reagents | Phenylhydrazine, 2-ketoglutaric acid, HCl, sodium methylate |
| Reaction Steps | 2 main steps: condensation and base treatment |
| Typical Yield | Moderate (not explicitly quantified) |
| Purity | ~97% by assay |
| Solvents | Methanol, THF |
| Temperature | 20 °C (condensation), 50 °C (base treatment) |
| Atmosphere | Inert (N2 or Ar) |
Research Findings and Notes
- The synthesis is well-documented in chemical databases and patent literature, indicating reproducibility.
- The presence of the phenyl group at the N-1 position is critical for biological activity and requires careful control during hydrazine condensation.
- The 6-oxo group formation is facilitated by base treatment and pH adjustment.
- The carboxylic acid functionality is stable under the reaction conditions and is isolated by acidification.
- Variations in substituents on the phenyl ring or the pyridazine core require tailored synthetic modifications but follow the same general strategy.
化学反応の分析
Types of Reactions
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction can produce dihydropyridazine derivatives.
科学的研究の応用
Biological Activities
Research indicates that 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties: Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects: There is evidence of its efficacy in reducing inflammation in cellular models, which could have implications for treating inflammatory diseases.
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological systems effectively. Its applications in pharmaceuticals include:
- Drug Development: It serves as a scaffold for synthesizing new drugs targeting specific pathways in diseases such as cancer and infections.
- Biological Assays: Used as a reference compound in various biological assays to evaluate the efficacy of new therapeutic agents.
Material Science Applications
Beyond its biological significance, this compound also finds utility in material science:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology: Its derivatives are explored for use in nanomaterials due to their unique electronic properties.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted at a leading cancer research institute evaluated the effect of this compound on human breast cancer cell lines (MCF7). The findings demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.
Case Study 3: Anti-inflammatory Activity
A recent publication highlighted the anti-inflammatory properties of the compound in an animal model of rheumatoid arthritis. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores.
作用機序
The mechanism of action of 6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Physicochemical Properties
- Melting Point : 196–198°C .
- Safety Profile : Classified under GHS hazard codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .
Pharmacological Potential The compound’s carboxylic acid group and 6-oxo moiety enable hydrogen bonding and enzyme inhibition, contributing to antimicrobial and anti-inflammatory activities .
Comparison with Structural Analogs
Substitution at Position 1: Alkyl vs. Aryl Groups
The substituent at position 1 significantly influences hydrophobicity, solubility, and biological interactions.
Note: Molecular weight calculated from formula C₇H₁₀N₂O₃; conflicting data in likely refers to a different compound.
Key Observations :
Aromatic Ring Modifications
Substituents on the phenyl ring or replacement with heterocycles alter electronic and steric profiles.
生物活性
6-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (often referred to as 6-Oxo-THPCA) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, biological activities, and relevant research findings.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 6-Oxo-THPCA. For instance, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's activity against human pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating a notable reduction in cell viability at concentrations as low as 10 µM. The results showed that the compound could effectively reduce cell viability below 50% in certain non-metastatic cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Kinase Inhibition
6-Oxo-THPCA has also been investigated for its role as a kinase inhibitor. Kinases are critical in signaling pathways and are often implicated in cancer progression. In vitro assays have shown that the compound exhibits inhibitory effects on several kinases relevant to cancer biology. Specifically, it has demonstrated residual activity against kinases such as BTK and EGFR at concentrations around or below 20%, indicating its potential as a multitarget therapeutic agent .
Study on Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how structural modifications affect the biological activity of 6-Oxo-THPCA and its derivatives. The analysis revealed that substituents on the phenyl ring significantly influence the compound's lipophilicity and overall biological activity. For example, deuterated analogs showed decreased biological activity compared to their hydrogen counterparts, suggesting that hydrogen atoms play a crucial role in maintaining effective interactions with biological targets .
Crystal Structure Analysis
The crystal structure of 6-Oxo-THPCA has been analyzed using advanced techniques such as Hirshfeld surface analysis. This study provided insights into the molecular conformation and intermolecular interactions that may contribute to its biological efficacy. The findings indicated that the tetrahydropyridine ring adopts a screw-boat conformation, which may enhance its binding affinity to target proteins .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 27372-38-9 |
| Key Biological Activities | Anticancer, Kinase Inhibition |
| Notable Cell Lines Tested | BxPC-3, PANC-1 |
| Concentration for Significant Activity | ≤10 µM |
Q & A
Q. What are the standard synthetic protocols for preparing 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can intermediates be characterized?
The compound is synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification steps. Key intermediates like methyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate are formed during this process. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and functional groups. For example, ¹H NMR signals at δ 3.8–4.2 ppm (ester methyl groups) and δ 6.5–7.5 ppm (aromatic protons) are critical for structural validation .
Q. Which spectroscopic techniques are most effective for verifying the purity and structural integrity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) groups. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in structurally related pyridazine analogs .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in inert atmospheres is recommended to preserve integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Kinetic studies suggest that controlling temperature (60–80°C) and stoichiometric ratios of hydrazine derivatives reduces side reactions like over-oxidation. Catalytic additives (e.g., p-toluenesulfonic acid) improve regioselectivity in cyclization steps. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. What mechanistic insights explain the compound’s reported enzyme inhibition properties?
Molecular docking studies reveal that the 6-oxo and carboxylic acid moieties interact with active sites of bacterial topoisomerases and cyclooxygenase-2 (COX-2). Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinities (IC₅₀ values <10 μM in some cases), supporting its role as a pharmacophore for antimicrobial/anti-inflammatory agents .
Q. How do structural modifications (e.g., halogenation or alkylation) affect bioactivity?
Structure-activity relationship (SAR) studies show that introducing electron-withdrawing groups (e.g., fluorine at position 6) enhances antimicrobial potency by 2–3-fold. Conversely, alkylation of the phenyl ring reduces solubility but improves metabolic stability in vivo .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies in IC₅₀ values often arise from assay variability (e.g., cell line differences or incubation times). Standardized protocols, such as using isogenic bacterial strains or normalized enzyme concentrations, improve reproducibility. Meta-analyses of published datasets (e.g., Pharmacopeial Forum archives) help identify consensus trends .
Methodological Considerations
Q. How can researchers validate the compound’s enantiomeric purity for chiral studies?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configurations. Synthetic routes employing asymmetric catalysis (e.g., Evans auxiliaries) yield >95% enantiomeric excess (ee) in related tetrahydropyridazine derivatives .
Q. What computational tools are recommended for predicting physicochemical properties?
Density functional theory (DFT) calculations (e.g., Gaussian 09) model electronic properties, while quantitative structure-activity relationship (QSAR) software (e.g., MOE) predicts logP and pKa. These tools guide rational design of derivatives with improved bioavailability .
Q. How should researchers address batch-to-batch variability in pharmacological assays?
Rigorous quality control (QC) protocols, including NMR purity checks (>98%) and LC-MS impurity profiling, ensure consistency. Collaborative studies with reference standards (e.g., Pharmacopeial Reference Standards) minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
